Synthesis of methyl 1-methyl-1H-indole-2-carboxylate from methyl 1H-indole-2-carboxylate.
Synthesis of methyl 1-methyl-1H-indole-2-carboxylate from methyl 1H-indole-2-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of methyl 1-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The focus is on the N-methylation of its precursor, methyl 1H-indole-2-carboxylate. This document details established experimental protocols, presents comparative data on reaction conditions, and outlines the general workflow for this synthetic transformation.
Introduction
The N-methylation of indole derivatives is a fundamental transformation in medicinal chemistry, as the addition of a methyl group to the indole nitrogen can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide focuses on the specific conversion of methyl 1H-indole-2-carboxylate to its N-methylated analogue, providing practical and detailed methodologies for laboratory synthesis.
Reaction Scheme
The core chemical transformation is the deprotonation of the indole nitrogen of methyl 1H-indole-2-carboxylate, followed by nucleophilic attack on a methylating agent to form the N-methylated product.
General Reaction:
Comparative Data of Synthetic Methodologies
Several methods for the N-methylation of methyl 1H-indole-2-carboxylate have been reported. The choice of reagents and conditions can impact yield, purity, and scalability. The following table summarizes quantitative data from prominent methods.
| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl sulphate | Potassium carbonate | Acetone | Reflux | 24 | ~96% (based on mass) | [1] |
| 2 | Methyl iodide | Sodium hydride (60% dispersion in mineral oil) | DMF | 0 to RT | 3 | 85% | [2] |
| 3 | Dimethyl carbonate | Potassium carbonate | DMF | Reflux (~130°C) | 3.5 | 96% | [3] |
| 4 | Phenyl trimethylammonium iodide | Cesium carbonate | Toluene | 120 | Not specified | High yields reported for similar indoles | [4][5][6] |
Detailed Experimental Protocols
Below are detailed procedures for two common methods for the synthesis of methyl 1-methyl-1H-indole-2-carboxylate.
Method 1: Using Dimethyl Sulphate and Potassium Carbonate
This protocol is based on the procedure described by PrepChem.[1]
Materials:
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Methyl 1H-indole-2-carboxylate (5.0 g)
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Dimethyl sulphate (9 ml)
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Potassium carbonate (10.4 g)
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Dry acetone (200 ml)
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5% Ammonia solution (50 ml)
-
Dichloromethane
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Water
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Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
A suspension of methyl 1H-indole-2-carboxylate (5.0 g), potassium carbonate (10.4 g), and dimethyl sulphate (9 ml) in dry acetone (200 ml) is stirred in a round-bottom flask.[1]
-
The mixture is heated to reflux and maintained for 24 hours.[1]
-
After 24 hours, the reaction mixture is cooled to room temperature.
-
A 5% ammonia solution (50 ml) is added, and the mixture is stirred for an additional 2 hours to quench any unreacted dimethyl sulphate.[1]
-
The solvent is removed under reduced pressure (in vacuo).[1]
-
The resulting residue is partitioned between dichloromethane and water.[1]
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product, methyl 1-methyl-1H-indole-2-carboxylate, as a white solid (5.4 g).[1]
-
Further purification can be achieved by column chromatography on silica gel.
Method 2: Using Methyl Iodide and Sodium Hydride
This protocol is adapted from a procedure for a similar substrate.[2]
Materials:
-
Methyl 1H-indole-2-carboxylate (1.0 g, 5.7 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol)
-
Methyl iodide (555 µL, 8.89 mmol)
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Anhydrous N,N-Dimethylformamide (DMF, 30 ml)
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Ethyl acetate (EtOAc)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask containing a solution of methyl 1H-indole-2-carboxylate (1.0 g) in anhydrous DMF (30 ml), sodium hydride is added portion-wise at 0°C.[2]
-
The mixture is stirred at room temperature for 1 hour.[2]
-
The reaction mixture is then cooled back to 0°C.
-
Methyl iodide is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 3 hours.[2]
-
The reaction is quenched by pouring the solution into an ice-water mixture.
-
The aqueous layer is extracted with ethyl acetate (3 x 25 ml).[2]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.[2]
-
The crude product is purified by silica gel chromatography (eluting with 10% EtOAc in hexanes) to afford the pure product.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of methyl 1-methyl-1H-indole-2-carboxylate.
Caption: General workflow for synthesis and purification.
Safety Considerations
-
Methylating agents such as dimethyl sulphate and methyl iodide are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.[7]
-
Sodium hydride is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of methyl 1-methyl-1H-indole-2-carboxylate can be achieved through various reliable methods. The choice of methodology will depend on factors such as available equipment, scale, and safety considerations. The protocols detailed in this guide provide a solid foundation for researchers to successfully perform this important synthetic transformation.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
